molecular formula C11H11N3S2 B12132448 Thiourea, N-methyl-N'-(4-phenyl-2-thiazolyl)- CAS No. 2741-04-0

Thiourea, N-methyl-N'-(4-phenyl-2-thiazolyl)-

Cat. No.: B12132448
CAS No.: 2741-04-0
M. Wt: 249.4 g/mol
InChI Key: ILMZMSMKUKSDGD-UHFFFAOYSA-N
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Description

Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- is a compound that belongs to the class of thiourea derivatives Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, and its structure is similar to that of urea, except the oxygen atom is replaced by a sulfur atom The compound Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- can be synthesized through the reaction of 2-aminothiazole with appropriate isothiocyanates. The general synthetic route involves the reaction of 2-aminothiazole with methyl isothiocyanate and phenyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by activating caspases and other pro-apoptotic proteins. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- can be compared with other thiourea derivatives and thiazole-containing compounds. Similar compounds include:

The uniqueness of Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

2741-04-0

Molecular Formula

C11H11N3S2

Molecular Weight

249.4 g/mol

IUPAC Name

1-methyl-3-(4-phenyl-1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C11H11N3S2/c1-12-10(15)14-11-13-9(7-16-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

ILMZMSMKUKSDGD-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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